molecular formula C10H8ClFN2 B1530660 2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole CAS No. 1557335-50-8

2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole

Cat. No.: B1530660
CAS No.: 1557335-50-8
M. Wt: 210.63 g/mol
InChI Key: XXMUSWRSKITMEK-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound characterized by the presence of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is the cyclization of 2-chloro-7-fluoroaniline with cyclopropylcarbonyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imidazole ring, followed by chlorination and fluorination steps.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, efficiency, and safety. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted imidazole derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

  • Biology: It serves as a probe in biological studies to investigate the interactions of imidazole derivatives with various biomolecules.

  • Medicine: The compound has potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole is unique due to its specific combination of functional groups. Similar compounds include:

  • 2-Chloro-1-cyclopropyl-1H-benzo[d]imidazole: Lacks the fluorine atom.

  • 7-Fluoro-1H-benzo[d]imidazole: Lacks the chlorine and cyclopropyl groups.

  • 1-Cyclopropyl-7-fluoro-1H-benzo[d]imidazole: Lacks the chlorine atom.

Properties

IUPAC Name

2-chloro-1-cyclopropyl-7-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2/c11-10-13-8-3-1-2-7(12)9(8)14(10)6-4-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMUSWRSKITMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC=C3F)N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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